molecular formula C8H14N2O3 B2707987 Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate CAS No. 1250087-06-9

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

Cat. No.: B2707987
CAS No.: 1250087-06-9
M. Wt: 186.211
InChI Key: FWMUSUYDUQJKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .

Scientific Research Applications

Anticancer Applications

One notable application of Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate derivatives is in anticancer research. A study by Penthala et al. (2010) synthesized novel analogs that exhibited significant in vitro cytotoxicity against a panel of human tumor cell lines. This suggests the potential of these compounds as leads for anticancer drug development, particularly for non-small cell lung cancer and melanoma, as well as various leukemia cell lines (Penthala, Reddy, Madadi, & Crooks, 2010).

Antimicrobial Activity

Another study highlighted the synthesis of benzimidazole derivatives, showcasing their potential antimicrobial activities. This research presents the chemical as a precursor for compounds that may offer solutions against microbial resistance, indicating the broad spectrum of applications beyond oncology (El-masry, Fahmy, & Abdelwahed, 2000).

Metal Complex Synthesis for Biological Applications

Additionally, this compound derivatives have been utilized in the green synthesis of thioxoimidazolidine derivative ligands. These ligands were used to create metal complexes with potential biological applications. The study by Alosaimi et al. (2021) explored the synthesis and characterization of these complexes, including their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates the compound's utility in developing new antimicrobial agents (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).

Pharmaceutical Development

Furthermore, the compound has been investigated for its role in pharmaceutical developments, such as the synthesis of novel antagonists for the prevention and treatment of osteoporosis, showcasing its versatility in drug development (Hutchinson et al., 2003).

Taste Modulation

In the food science domain, derivatives of this compound have been studied for their taste-modulating properties, contributing to the understanding of flavor enhancement mechanisms (Kunert, Walker, & Hofmann, 2011).

Properties

IUPAC Name

methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMUSUYDUQJKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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